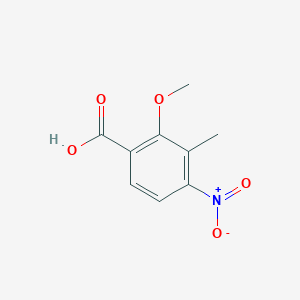
2-Methoxy-3-methyl-4-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-3-methyl-4-nitrobenzoic acid is an organic compound belonging to the class of nitrobenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzene ring, along with a carboxylic acid group (-COOH)
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxy-3-methyl-4-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2-methoxy-3-methylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically occurs under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes, where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Methoxy-3-methyl-4-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron (Fe) with hydrochloric acid (HCl) are used.
Major Products Formed:
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 2-methoxy-3-methyl-4-aminobenzoic acid.
Substitution: Formation of halogenated derivatives such as 2-methoxy-3-methyl-4-bromobenzoic acid.
Scientific Research Applications
2-Methoxy-3-methyl-4-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-methyl-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components. The methoxy and methyl groups influence the compound’s lipophilicity and ability to penetrate biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, affecting their function .
Comparison with Similar Compounds
2-Methoxy-4-nitrobenzoic acid: Similar structure but lacks the methyl group.
2-Methyl-3-nitrobenzoic acid: Similar structure but lacks the methoxy group.
4-Nitrobenzoic acid: Lacks both the methoxy and methyl groups.
Uniqueness: 2-Methoxy-3-methyl-4-nitrobenzoic acid is unique due to the combined presence of methoxy, methyl, and nitro groups on the benzene ring.
Properties
Molecular Formula |
C9H9NO5 |
|---|---|
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-methoxy-3-methyl-4-nitrobenzoic acid |
InChI |
InChI=1S/C9H9NO5/c1-5-7(10(13)14)4-3-6(9(11)12)8(5)15-2/h3-4H,1-2H3,(H,11,12) |
InChI Key |
ZXEPCJNYTSCBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















